molecular formula C15H16O B11714044 2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one

2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one

Cat. No.: B11714044
M. Wt: 212.29 g/mol
InChI Key: UUTUUBNJWPNQQF-UHFFFAOYSA-N
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Description

2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one is a bicyclic ketone derivative featuring a partially hydrogenated biphenyl backbone with an allyl substituent at the 2' position. The core structure, 5,6-dihydro-[1,1'-biphenyl]-3(4H)-one, is characterized by a cyclohexenone ring fused to a benzene ring, which serves as a versatile scaffold in synthetic organic chemistry .

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

3-(2-prop-2-enylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H16O/c1-2-6-12-7-3-4-10-15(12)13-8-5-9-14(16)11-13/h2-4,7,10-11H,1,5-6,8-9H2

InChI Key

UUTUUBNJWPNQQF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1C2=CC(=O)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl and allyl bromide.

    Allylation: The biphenyl is subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the allyl group to the biphenyl structure.

    Hydrogenation: The allylated biphenyl is then hydrogenated using a palladium catalyst to reduce the double bond in the allyl group, resulting in the formation of 5,6-dihydro-[1,1’-biphenyl].

    Oxidation: Finally, the compound undergoes oxidation using an oxidizing agent such as chromium trioxide to introduce the ketone group at the 3-position, yielding 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Key Observations :

  • Methyl substituents (e.g., 3g, 3h) increase molecular symmetry, simplifying NMR spectra with sharp singlets (e.g., δ 2.30 for CH3 in 3g) .

Derivatives with Electron-Donating and Electron-Withdrawing Groups

Substituents such as methoxy or fluorine alter electronic properties and reactivity:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) Key Spectral Data
3'-Methoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one 3'-OCH3 C13H14O2 202.25 Yellow oil 82 1H NMR: δ 3.81 (s, 3H, OCH3)
4'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one 4'-F C12H11FO 190.21 N/A N/A Mol. Mass: 190.21 g/mol

Key Observations :

  • Methoxy groups (e.g., 3'-OCH3) enhance electron density on the aromatic ring, facilitating electrophilic substitution reactions .

Functionalized Derivatives with Amino and Acetyl Groups

Amino- and acetyl-substituted analogues demonstrate the scaffold’s versatility:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data
4-((4-Acetylphenyl)amino)-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one (4h) 4-NH-(4-COCH3)C6H4 C20H17NO2 303.35 75 HRMS: m/z 303.1234 [M+H]+
Ethyl 4-((3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)amino)benzoate (4i) 4-NH-(4-COOEt)C6H4 C21H21NO3 335.40 81 1H NMR: δ 1.39 (t, J=7.1 Hz, 3H, CH2CH3)

Key Observations :

  • Amino-linked derivatives (4h, 4i) exhibit broad synthetic utility in medicinal chemistry, with HRMS data confirming structural integrity .
  • Polar functional groups (e.g., acetyl, ester) improve solubility in polar solvents, aiding purification .

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